molecular formula C25H20FN5O3 B2630031 N-(5-fluoro-2-methylphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide CAS No. 1215588-12-7

N-(5-fluoro-2-methylphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide

Cat. No. B2630031
M. Wt: 457.465
InChI Key: HFSRNZHILBXZOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, this would include the compound’s systematic name, any common names, and its role or use in industry or research.



Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.



Molecular Structure Analysis

This would involve examining the compound’s molecular structure, including its atomic arrangement and any functional groups.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including the types of reactions it undergoes and the products it forms.



Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches : Research has focused on developing efficient synthetic routes for triazoloquinoxaline derivatives, including various analogs with potential pharmacological activities. One approach involved forming methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates via DCC coupling method, showcasing the versatility of triazoloquinoxaline scaffolds in medicinal chemistry (Fathalla, 2015).

  • Diversified Synthesis : A diversified synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives was demonstrated, highlighting a method for accessing structurally varied and complex fused tricyclic scaffolds, which could be relevant for generating a wide range of biologically active compounds (An et al., 2017).

Potential Biological Activities

  • Anticancer Activity : A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were synthesized with the aim to explore their anticancer activity. Some derivatives showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating the potential of triazoloquinoxaline derivatives as anticancer agents (Reddy et al., 2015).

  • Antimicrobial and Antifungal Activities : Novel 3,4,5-trisubstituted 1,2,4-triazole derivatives bearing a quinoline ring were synthesized and evaluated for their antimicrobial activity. Some compounds exhibited significant antimicrobial and antifungal activities, suggesting their potential as lead compounds for developing new antimicrobial agents (Yurttaş et al., 2020).

Safety And Hazards

This would involve looking at the compound’s safety data, including its toxicity, flammability, and any precautions that need to be taken when handling it.


Future Directions

This would involve looking at current research trends related to the compound and predicting potential future applications or areas of study.


properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN5O3/c1-15-7-11-18(12-8-15)34-24-23-29-30(14-22(32)27-20-13-17(26)10-9-16(20)2)25(33)31(23)21-6-4-3-5-19(21)28-24/h3-13H,14H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSRNZHILBXZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=C(C=CC(=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-fluoro-2-methylphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.